1,3-Dioxolane, 2-ethenyl-2-methyl-
Description
Historical Context and Evolution of Research on Dioxolane Derivatives
Research into dioxolane derivatives has a rich history, initially stemming from the need to protect carbonyl functional groups in organic synthesis. The 1,3-dioxolane (B20135) moiety is typically formed by the acid-catalyzed reaction of a ketone or aldehyde with ethylene (B1197577) glycol. wikipedia.orgwikipedia.org This protective chemistry allows for reactions to be carried out on other parts of a molecule without affecting the carbonyl group.
Over the years, the focus of dioxolane research has expanded beyond their protective role. The industrial production of related compounds like 1,4-dioxane (B91453) began in the 1920s. wikipedia.org Scientists began to explore the polymerization of dioxolane rings, particularly the cationic ring-opening polymerization, to create polyethers with various properties. capes.gov.brrsc.org The introduction of substituents onto the dioxolane ring, such as alkyl and vinyl groups, further broadened the scope of research, allowing for the synthesis of polymers with tailored characteristics.
Significance of the Ethenyl and Methyl Substituents within the 1,3-Dioxolane Core Structure
The specific substituents at the C2 position of the 1,3-dioxolane ring in 1,3-Dioxolane, 2-ethenyl-2-methyl- are crucial to its chemical behavior and potential applications.
The methyl group (CH₃) is a simple alkyl substituent that influences the compound's steric and electronic properties. It can affect the stability of the dioxolane ring and the reactivity of the adjacent ethenyl group.
The ethenyl group (CH=CH₂), also known as a vinyl group, is a key functional feature. This unsaturated moiety provides a site for various chemical transformations, most notably polymerization. The presence of the vinyl group allows this dioxolane derivative to act as a monomer in addition polymerization reactions. Furthermore, research on 2-vinyl-1,3-dioxolanes has shown that polymerization can proceed through both 1,2-addition across the vinyl group and via ring-opening of the acetal (B89532). researchgate.net This dual reactivity makes such compounds interesting for creating polymers with complex structures.
Overview of the Current Academic Landscape and Key Research Challenges for 1,3-Dioxolane, 2-ethenyl-2-methyl-
The current academic landscape for 1,3-Dioxolane, 2-ethenyl-2-methyl- is characterized by a notable lack of specific research focused solely on this compound. While the broader class of vinyl-substituted dioxolanes has been a subject of investigation, particularly in the context of polymerization, detailed studies on this specific derivative are scarce in publicly available literature.
The primary research challenges include:
Synthesis and Characterization: Developing efficient and selective synthetic routes to obtain high-purity 1,3-Dioxolane, 2-ethenyl-2-methyl- is a fundamental challenge. Detailed spectroscopic characterization, including advanced NMR and mass spectrometry techniques, is necessary to fully elucidate its structure and properties.
Controlling Polymerization: A significant challenge in the polymerization of vinyl-substituted dioxolanes is controlling the competition between vinyl addition and ring-opening polymerization. researchgate.net Understanding how reaction conditions (e.g., catalyst, temperature) influence the resulting polymer structure is a key area for investigation.
Exploring Applications: Given the limited research, the potential applications of polymers derived from 1,3-Dioxolane, 2-ethenyl-2-methyl- remain largely unexplored. Future research could focus on the properties of these polymers for potential use as specialty materials, coatings, or in other advanced applications.
The scarcity of dedicated research on this compound represents a significant knowledge gap and, therefore, an opportunity for new avenues of investigation in polymer and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-6(2)7-4-5-8-6/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIARSDHSWUVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302045 | |
| Record name | 1,3-Dioxolane, 2-ethenyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26924-35-6 | |
| Record name | 1, 2-ethenyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-ethenyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dioxolane, 2 Ethenyl 2 Methyl
Established Synthetic Routes and Reaction Conditions for 1,3-Dioxolane (B20135), 2-ethenyl-2-methyl-
The synthesis of 1,3-dioxolanes, including 2-ethenyl-2-methyl-1,3-dioxolane, is commonly achieved through the acetalization of a ketone or aldehyde with a diol. A prevalent method involves the reaction of methyl vinyl ketone with ethylene (B1197577) glycol. biosynth.com This reaction can be catalyzed by a weak acid and uses a solvent like ethyl acetate (B1210297). biosynth.com
Another established route involves the Grignard reaction. In one example, a Grignard reagent is prepared from 2-(2-bromoethyl)-1,3-dioxolane (B43116) and magnesium turnings, which then reacts with acrolein to produce α-ethenyl-1,3-dioxolane-2-propanol. prepchem.com This multi-step synthesis requires careful control of reaction conditions, including temperature and the use of an ultrasonic bath to initiate the Grignard reagent formation. prepchem.com
Catalyst Systems and Their Influence on Yield and Selectivity in 1,3-Dioxolane, 2-ethenyl-2-methyl- Synthesis
The choice of catalyst is critical in the synthesis of dioxolanes, significantly impacting both yield and selectivity.
Acid Catalysts : Weak acid catalysts are frequently employed in the acetalization of ketones. biosynth.com For instance, the synthesis of 2-methyl-1,3-dioxolane-2-ethanol (B1585420) from 4-hydroxy-2-butanone (B42824) and ethylene glycol using a weak acid catalyst in ethyl acetate resulted in a 90% isolated yield. researchgate.net In a different context, the conversion of acetaldehyde (B116499) to 2-methyl-1,3-dioxolane (B1212220) can be facilitated by an acid catalyst in a polyester (B1180765) solid state polymerization system. google.com
Metal-Based Catalysts : Ruthenium-based molecular catalysts, such as Ru(triphos)(tmm), have been utilized for the conversion of diols to cyclic acetals. nih.gov These reactions can use carbon dioxide and molecular hydrogen or formic acid as the C1 source. nih.gov Photocatalytic systems using iron(III) chloride hexahydrate and sodium nitrite (B80452) under UV irradiation have also been reported for the synthesis of 1,3-dioxacyclanes. chemicalbook.com
Enzymatic Catalysis : Biocatalysis, often in tandem with chemocatalysis, presents a highly selective route. For example, a two-step enzyme cascade can produce chiral diols from aliphatic aldehydes, which are then converted to dioxolanes using a ruthenium catalyst. nih.gov
The following table summarizes the influence of different catalyst systems on the synthesis of related dioxolane structures.
| Catalyst System | Reactants | Product | Yield | Reference |
| Weak Acid | 4-Hydroxy-2-butanone, Ethylene Glycol | 2-Methyl-1,3-dioxolane-2-ethanol | 90% | researchgate.net |
| Iron(III) chloride hexahydrate, Sodium Nitrite (UV) | Ethylene Glycol, Primary Alcohol | 2-Methyl-1,3-dioxolane | 67% | chemicalbook.com |
| Ru(triphos)(tmm), Bi(OTf)₃, Formic Acid | 3,4-Hexanediol | (4S,5S)-Dipropyl-1,3-dioxolane | High | nih.gov |
Optimization of Reaction Parameters for Preparative-Scale Synthesis of 1,3-Dioxolane, 2-ethenyl-2-methyl-
For preparative-scale synthesis, optimizing reaction parameters is crucial for maximizing yield and efficiency. Key parameters include temperature, reaction time, and reactant concentrations.
In a photocatalytic synthesis of 1,3-dioxacyclanes, the reaction was carried out at 50°C for 24 hours. chemicalbook.com The use of a medium-pressure mercury lamp as a radiation source was a critical parameter. chemicalbook.com In the Grignard synthesis of α-ethenyl-1,3-dioxolane-2-propanol, maintaining the temperature at 25°-30°C during sonication and then cooling to -78°C for the addition of acrolein were essential for the reaction's success. prepchem.com
The table below outlines optimized reaction parameters for related dioxolane syntheses.
| Reaction Type | Key Parameters | Scale | Yield | Reference |
| Photocatalytic | 50°C, 24h, UV irradiation | 250 mL reactor | 67% | chemicalbook.com |
| Grignard | Sonication at 25-30°C, -78°C addition | Lab-scale | - | prepchem.com |
| Acid-Catalyzed | Reflux or room temperature | - | - | researchgate.net |
Novel Approaches and Sustainable Synthetic Strategies for 1,3-Dioxolane, 2-ethenyl-2-methyl-
Recent research has focused on developing more sustainable and efficient synthetic methods for dioxolanes, incorporating principles of green chemistry and advanced synthetic techniques.
Green Chemistry Principles in the Synthesis of 1,3-Dioxolane, 2-ethenyl-2-methyl-
Green chemistry principles are being applied to dioxolane synthesis to reduce environmental impact. This includes the use of renewable resources, safer solvents, and catalytic processes.
Chemo- and Regioselective Synthesis Techniques for 1,3-Dioxolane, 2-ethenyl-2-methyl-
Chemo- and regioselective synthesis techniques are crucial for producing complex molecules with high precision. In the context of dioxolane synthesis, these techniques can control which functional groups react and where new bonds are formed.
Palladium-catalyzed electrocarboxylation of Baylis-Hillman acetates has demonstrated switchable regioselectivity controlled by the electrode material, offering a novel route to functionalized dioxolanes. researchgate.net The development of tandem hydroformylation-acetalization of ethylene in a biphasic system is another innovative approach for synthesizing 2-ethyl-1,3-dioxolane (B3050401) and related acetals. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 1,3 Dioxolane, 2 Ethenyl 2 Methyl
Ring-Opening Polymerization Mechanisms of 1,3-Dioxolane (B20135), 2-ethenyl-2-methyl-
The structure of 1,3-Dioxolane, 2-ethenyl-2-methyl-, possessing both a dioxolane ring and a vinyl group, allows for complex polymerization behavior. Depending on the initiator and conditions, polymerization can proceed either through the opening of the heterocyclic ring or via the addition reaction of the ethenyl double bond.
Cationic Ring-Opening Polymerization of 1,3-Dioxolane, 2-ethenyl-2-methyl-
Cationic ring-opening polymerization (CROP) is a characteristic reaction for cyclic acetals like 1,3-dioxolane. researchgate.netescholarship.org The polymerization is typically initiated by strong electrophiles, such as Lewis acids or protonic acids, which activate the monomer. For 2-substituted 1,3-dioxolanes, the mechanism involves the protonation or coordination of the initiator to one of the ring's oxygen atoms. This is followed by the cleavage of an acyl-oxygen bond, leading to the formation of a resonance-stabilized carboxonium ion as the propagating species.
In the specific case of vinyl-substituted 1,3-dioxolanes, Lewis acid-initiated polymerization is complex. Research indicates that propagation can occur through at least three distinct pathways:
Acetal (B89532) Ring-Opening: The classic CROP mechanism where the dioxolane ring opens to form a polyether backbone. researchgate.net
1,2-Addition: Polymerization of the vinyl group, similar to conventional vinyl polymerization, which results in a polymer with intact dioxolane rings as pendant groups. researchgate.net
Rearrangement and Ring-Opening: More complex mechanisms where the initial cationic center induces both rearrangement and ring-opening, leading to varied structural units within the polymer chain. researchgate.net
The competition between these pathways is influenced by factors such as the nature of the initiator, solvent polarity, and reaction temperature. This often results in polymers with complex microstructures containing a mix of these structural units. researchgate.net Furthermore, CROP of cyclic acetals is often accompanied by side reactions like transacetalization and cyclization, where the propagating chain end reacts with another polymer chain or with itself, respectively. escholarship.orgrsc.org
Anionic Ring-Opening Polymerization Considerations for 1,3-Dioxolane, 2-ethenyl-2-methyl-
Anionic ring-opening polymerization (AROP) is generally not a feasible pathway for 1,3-dioxolanes. The mechanism of AROP requires a nucleophilic attack on the monomer. The 1,3-dioxolane ring, particularly the carbon atom of the ketal group (C2), is electron-deficient but is shielded by two oxygen atoms. These oxygen atoms, with their high electron density, repel incoming nucleophiles, making a direct attack on the C2 carbon difficult.
Instead, the oxygen atoms are sites of high basicity (Lewis basicity), rendering them susceptible to attack by electrophiles, which is why cationic polymerization is the predominant ring-opening pathway. researchgate.net While anionic polymerization is a well-established method for other monomers like epoxides or for vinyl monomers with electron-withdrawing groups, its application to simple cyclic acetals is not favored due to the electronic nature of the acetal linkage. uni-bayreuth.de Therefore, attempts to initiate polymerization of 1,3-Dioxolane, 2-ethenyl-2-methyl- with typical anionic initiators like alkyllithiums would likely lead to reactions at other sites or fail to induce ring-opening.
Radical Polymerization of the Ethenyl Moiety in 1,3-Dioxolane, 2-ethenyl-2-methyl-
The ethenyl (vinyl) group of 1,3-Dioxolane, 2-ethenyl-2-methyl- provides a handle for radical polymerization. In this process, a radical initiator (e.g., AIBN or benzoyl peroxide) generates a radical species that adds across the C=C double bond. This creates a new radical centered on the substituted carbon adjacent to the dioxolane ring, which can then propagate by attacking the vinyl group of another monomer molecule.
This pathway results in the formation of a vinyl polymer, where the polymer backbone consists of a carbon-carbon chain, and the 2-methyl-1,3-dioxolane (B1212220) ring is a repeating pendant group. This mechanism leaves the heterocyclic ring intact.
It is important to distinguish this from radical ring-opening polymerization (rROP), a process observed in related compounds like 2-methylene-1,3-dioxolanes. frontiersin.org In rROP, the radical attack leads to the opening of the ring itself, incorporating ester units into the polymer backbone. For 1,3-Dioxolane, 2-ethenyl-2-methyl-, while polymerization of the vinyl group is expected, competitive radical ring-opening is less common but may occur under specific conditions, leading to a complex polymer structure. frontiersin.orgrsc.org
Addition Reactions and Functional Group Transformations Involving 1,3-Dioxolane, 2-ethenyl-2-methyl-
Beyond polymerization, the dual functionality of this molecule allows for a variety of chemical transformations targeting either the acetal ring or the ethenyl group.
Hydrolysis and Acetal Cleavage Reactions of the 1,3-Dioxolane Ring System
The 1,3-dioxolane ring is a ketal, which serves as a protecting group for the underlying ketone. Ketals are stable under neutral or basic conditions but are readily cleaved by hydrolysis under acidic conditions. researchgate.netnih.gov The hydrolysis of 1,3-Dioxolane, 2-ethenyl-2-methyl- regenerates the parent ketone (butan-2-one) and the diol (ethylene glycol).
The mechanism for this acid-catalyzed reaction proceeds via the following steps:
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, forming a good leaving group (an alcohol). researchgate.net
Ring Opening: The C-O bond cleaves, and the leaving group departs. The resulting positive charge on the carbon is stabilized by resonance from the remaining oxygen atom, forming a resonance-stabilized carboxonium ion. This step is generally considered the rate-determining step of the hydrolysis process. researchgate.netnih.gov
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.
Deprotonation: The resulting oxonium ion is deprotonated, yielding a hemiacetal.
Final Cleavage: The alcohol group of the hemiacetal is protonated and eliminated as ethylene (B1197577) glycol, followed by deprotonation to yield the final ketone product, butan-2-one.
The rate of hydrolysis is highly dependent on pH, increasing dramatically in more acidic environments. researchgate.net Structural features also influence the rate; the stability of the intermediate carboxonium ion is key. nih.gov
Table 1: Representative Hydrolysis Kinetics of a Ketal at Varying pH This table illustrates the typical effect of pH on the hydrolytic half-life of a ketal linkage, based on data for a similar structure.
Data is representative and adapted from kinetic studies of related ketal compounds to show the pH-dependent trend. nih.govresearchgate.net
Functionalization Reactions of the Ethenyl Group in 1,3-Dioxolane, 2-ethenyl-2-methyl-
The ethenyl group is a versatile functional group that can undergo a wide range of addition reactions. These reactions can be performed while keeping the dioxolane ring intact, provided that strongly acidic conditions are avoided.
Hydroboration-Oxidation: A key reaction for alkenes is hydroboration-oxidation, which achieves the anti-Markovnikov addition of water across the double bond. libretexts.orgmasterorganicchemistry.com Treatment of 1,3-Dioxolane, 2-ethenyl-2-methyl- with a borane (B79455) source (like BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane. The reaction proceeds via a concerted syn-addition of H and B to the double bond, with the boron atom adding to the less substituted carbon. masterorganicchemistry.com
Other Potential Reactions:
Epoxidation: The vinyl group can be converted to an epoxide using a peroxy acid like m-CPBA. This would produce 2-(oxiran-2-yl)-2-methyl-1,3-dioxolane, a useful intermediate for further reactions.
Halogenation: The addition of halogens such as Br₂ or Cl₂ across the double bond would yield the corresponding 1,2-dihaloethyl derivative.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) would reduce the vinyl group to an ethyl group, converting the molecule to 2-ethyl-2-methyl-1,3-dioxolane (B31296).
Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. Asymmetric hydroformylation has been successfully applied to the vinyl group of the related 4-vinyl-1,3-dioxolan-2-one, suggesting its feasibility for this substrate as well. researchgate.net
Despite a comprehensive search for scientific literature, detailed information regarding the kinetic and spectroscopic studies of reactions involving the specific chemical compound, 1,3-Dioxolane, 2-ethenyl-2-methyl- (also known as 2-methyl-2-vinyl-1,3-dioxolane, CAS No. 26924-35-6), is not available in the public domain.
While general information regarding the synthesis and properties of related dioxolane compounds exists, specific data on the reaction kinetics, transformation mechanisms, and associated spectroscopic analyses for 1,3-Dioxolane, 2-ethenyl-2-methyl- are not sufficiently documented in accessible research to fulfill the detailed requirements of the requested article.
Searches for this compound and its reactions have yielded limited results, primarily mentioning its synthesis. There is a notable absence of in-depth studies focusing on its chemical reactivity, such as polymerization or hydrolysis, which would be necessary to provide the mechanistic insights and data tables specified in the user's request. Information available for analogous compounds, such as those with a saturated ethyl group instead of an ethenyl (vinyl) group or those with different substitution patterns on the dioxolane ring, cannot be accurately extrapolated to describe the specific behavior of 1,3-Dioxolane, 2-ethenyl-2-methyl-.
Therefore, due to the lack of specific and verifiable research data on the chemical reactivity and transformation mechanisms of 1,3-Dioxolane, 2-ethenyl-2-methyl-, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline.
Polymer Chemistry of 1,3 Dioxolane, 2 Ethenyl 2 Methyl
Homopolymerization Studies of 1,3-Dioxolane (B20135), 2-ethenyl-2-methyl-
The homopolymerization of 1,3-Dioxolane, 2-ethenyl-2-methyl- is a complex process that can be initiated through different mechanisms, primarily cationic and radical polymerization. The resulting polymer structure is highly dependent on the chosen method.
Kinetics and Thermodynamics of 1,3-Dioxolane, 2-ethenyl-2-methyl- Homopolymerization
Detailed kinetic and thermodynamic parameters for the homopolymerization of 1,3-Dioxolane, 2-ethenyl-2-methyl- are not extensively documented in publicly available literature. However, studies on analogous 2-vinyl-1,3-dioxolane (B1585387) structures provide insight into the expected behavior.
For the parent compound, 1,3-dioxolane, cationic ring-opening polymerization is known to be susceptible to chain transfer reactions and the formation of cyclic oligomers. rsc.org The presence of the 2-methyl and 2-ethenyl substituents in 1,3-Dioxolane, 2-ethenyl-2-methyl- would be expected to influence the electron density of the acetal (B89532) group and the stability of the propagating species, thereby affecting the polymerization kinetics.
Microstructure and Architecture of Poly(1,3-Dioxolane, 2-ethenyl-2-methyl-)
The microstructure of poly(1,3-Dioxolane, 2-ethenyl-2-methyl-) is intricate due to the competing polymerization pathways. Cationic polymerization can lead to a polymer backbone containing a mixture of units from vinyl addition and ring-opening. rsc.org This results in a complex structure with both intact dioxolane rings as pendant groups and ether linkages within the main chain.
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for elucidating such complex microstructures. For copolymers of related vinyl dioxolanes, such as 2,2-dimethyl-4-vinyl-1,3-dioxolane, 1H-NMR and 13C-NMR have been used to confirm the incorporation of the dioxolane moiety. google.com For a homopolymer of 1,3-Dioxolane, 2-ethenyl-2-methyl-, NMR analysis would be essential to quantify the extent of vinyl polymerization versus ring-opening polymerization under different conditions.
Copolymerization Strategies Involving 1,3-Dioxolane, 2-ethenyl-2-methyl-
Copolymerization offers a versatile approach to tailor the properties of polymers by incorporating different monomer units into the same polymer chain. 1,3-Dioxolane, 2-ethenyl-2-methyl- can be copolymerized with a variety of other monomers to create materials with specific functionalities.
Copolymerization with Vinyl Monomers
A patent for copolymers of 4-vinyl-1,3-dioxolane derivatives with maleimides describes their synthesis via free-radical initiation. google.com The resulting copolymers were found to have a higher proportion of maleimide (B117702) units due to the higher reactivity of the maleimide monomer. google.com This suggests that in copolymerizations with more reactive vinyl monomers, 1,3-Dioxolane, 2-ethenyl-2-methyl- might be incorporated at a lower rate.
Below is a table of reactivity ratios for the copolymerization of related cyclic monomers with various vinyl monomers.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type |
| 2-Methylene-1,3-dioxepane (B1205776) (MDO) | Vinyl Acetate (B1210297) (VAc) | 0.14 | 1.89 | Radical |
| Butyl Acrylate (B77674) (BA) | 2-Methylene-1,3-dioxepane (MDO) | 0.417 | 0.071 | Radical |
| Butyl Acrylate (BA) | Vinyl Acetate (VAc) | 4.459 | 0.198 | Radical |
| 2-Methylene-1,3-dioxepane (MDO) | Vinyl Acetate (VAc) | 0.260 | 55.339 | Radical |
Data for related cyclic monomers illustrates the potential reactivity of vinyl dioxolanes in copolymerization. rsc.orgnih.gov
Copolymerization with Cyclic Ethers and Acetals
Cationic ring-opening copolymerization is a key method for incorporating cyclic ethers and acetals into polymer chains. The copolymerization of 1,3-dioxolane with styrene (B11656) has been achieved using a montmorillonite (B579905) clay catalyst, indicating the feasibility of copolymerizing cyclic acetals with vinyl monomers under cationic conditions. orientjchem.org The resulting copolymers contained units from both monomers, and the yield was dependent on the amount of catalyst used. orientjchem.org It is plausible that 1,3-Dioxolane, 2-ethenyl-2-methyl- could be similarly copolymerized with other cyclic ethers like tetrahydrofuran (B95107) or other cyclic acetals, where both the vinyl group and the dioxolane ring could potentially participate in the polymerization.
Synthesis of Block and Graft Copolymers Containing 1,3-Dioxolane, 2-ethenyl-2-methyl- Units
The synthesis of well-defined block and graft copolymers often relies on living polymerization techniques. Anionic polymerization is a powerful tool for creating block copolymers from vinyl monomers. google.com By sequentially adding different monomers to a living polymer chain, block structures can be built. harth-research-group.org While specific examples with 1,3-Dioxolane, 2-ethenyl-2-methyl- are not detailed in the literature, its vinyl group makes it a potential candidate for incorporation into block copolymers via living anionic or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Graft copolymers can be synthesized by creating active sites on a pre-existing polymer backbone from which new polymer chains can grow. For example, a polymer with pendant dioxolane units could potentially be used as a macroinitiator for the cationic ring-opening polymerization of another cyclic monomer, leading to a graft copolymer structure.
Advanced Polymer Architectures and Engineered Materials Incorporating 1,3-Dioxolane, 2-ethenyl-2-methyl- Units
Development of Polymer Composites and Nanocomposites
While specific research on polymer composites and nanocomposites derived from 1,3-Dioxolane, 2-ethenyl-2-methyl- is not extensively documented in publicly available literature, the broader field of dioxolane-containing polymers provides a strong basis for their potential in this area. The principles of polymer composite and nanocomposite development involve the incorporation of fillers or reinforcing agents into a polymer matrix to achieve properties superior to those of the individual components.
The introduction of nanofillers such as clays, silica (B1680970) nanoparticles, carbon nanotubes, or metallic oxides into polymers containing dioxolane units can be expected to significantly enhance mechanical, thermal, and barrier properties. For instance, the polarity of the dioxolane ring could promote favorable interactions with surface-modified nanofillers, leading to better dispersion and interfacial adhesion, which are critical for effective reinforcement.
In a related context, studies on other functional polymers demonstrate the impact of fillers. For example, the reinforcement of various polymer matrices with nanofillers has been shown to improve tensile strength, modulus, and thermal stability. It is conceivable that polymers incorporating 1,3-Dioxolane, 2-ethenyl-2-methyl- would follow a similar trend. The specific surface chemistry of the chosen nanofiller would be a critical parameter to optimize for achieving desired composite properties.
Tailoring Polymer Properties through Monomer Ratios and Synthesis Conditions
The properties of copolymers are highly dependent on the type and ratio of the constituent monomers, as well as the conditions under which the polymerization is carried out. By copolymerizing 1,3-Dioxolane, 2-ethenyl-2-methyl- with other vinyl monomers, a wide range of material properties can be accessed.
Influence of Monomer Ratio:
The molar ratio of comonomers in the feed directly influences the composition of the resulting copolymer, which in turn dictates its macroscopic properties. For instance, in the copolymerization of 2-methylene-1,3-dioxepane (MDO), a related cyclic ketene (B1206846) acetal, with vinyl acetate (VAc), varying the feed ratio of the two monomers allows for the synthesis of copolymers with a wide range of MDO content. rsc.org This variation in composition directly impacts the polymer's degradability and thermal characteristics, with the glass transition temperature (Tg) increasing with a higher VAc content. rsc.org Similarly, in the copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with methyl methacrylate (B99206) (MMA), the amount of MPDL incorporated affects the hydrolytic degradability of the resulting polymer. rsc.org
A hypothetical copolymerization of 1,3-Dioxolane, 2-ethenyl-2-methyl- with a monomer like methyl methacrylate could yield copolymers with properties that are a hybrid of the two homopolymers. Increasing the proportion of the dioxolane monomer might enhance properties related to the dioxolane ring, such as potential degradability or altered solubility, while a higher MMA content would likely lead to a higher glass transition temperature and increased rigidity.
Table 1: Hypothetical Influence of Monomer Ratio on Copolymer Properties
| 1,3-Dioxolane, 2-ethenyl-2-methyl- Mole Fraction | Expected Glass Transition Temperature (Tg) | Expected Mechanical Properties | Potential for Degradability |
| Low | High | More rigid, higher tensile strength | Lower |
| Medium | Intermediate | Balanced flexibility and strength | Moderate |
| High | Lower | More flexible, lower tensile strength | Higher |
Influence of Synthesis Conditions:
The conditions of polymerization, such as temperature, initiator concentration, and solvent, play a crucial role in determining the molecular weight, molecular weight distribution (polydispersity), and microstructure of the resulting polymer. These parameters, in turn, have a profound effect on the material's mechanical and thermal properties.
For example, in the synthesis of poly(hexamethylene 2,5-furanate), it was demonstrated that the selection of optimal synthesis temperatures leads to biomaterials with higher molecular weights and, consequently, improved mechanical and thermal properties. icm.edu.pl A study on the emulsion copolymerization of 2-methylene-1,3-dioxepane (MDO) with acrylate monomers showed that lower reaction temperatures and higher monomer addition flow rates resulted in a higher incorporation of MDO into the copolymer. ehu.es
For polymers derived from 1,3-Dioxolane, 2-ethenyl-2-methyl-, it can be anticipated that careful control over synthesis conditions would allow for the tailoring of polymer chain length and architecture. For instance, using techniques like controlled radical polymerization could enable the synthesis of well-defined block copolymers or polymers with specific end-group functionalities, further expanding the range of achievable material properties. The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) has shown that increasing the molecular weight can significantly enhance tensile properties. escholarship.org
Table 2: Anticipated Effect of Synthesis Parameters on Poly(1,3-Dioxolane, 2-ethenyl-2-methyl-) Properties
| Synthesis Parameter | Effect on Molecular Weight | Effect on Polydispersity | Impact on Material Properties |
| ↑ Initiator Concentration | ↓ | ↑ | Lower strength, potentially more brittle |
| ↓ Initiator Concentration | ↑ | ↓ | Higher strength and toughness |
| ↑ Polymerization Temperature | Variable (can increase or decrease) | Variable | Can affect side reactions and polymer structure |
| Use of Chain Transfer Agent | ↓ | Narrower | Controlled molecular weight, potentially improved processability |
By systematically varying both the monomer ratios and the synthesis conditions, a diverse library of materials based on 1,3-Dioxolane, 2-ethenyl-2-methyl- can be developed, each with a unique set of properties engineered for specific applications.
Advanced Analytical and Spectroscopic Characterization of 1,3 Dioxolane, 2 Ethenyl 2 Methyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,3-Dioxolane (B20135), 2-ethenyl-2-methyl-
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-ethyl-2-methyl-1,3-dioxolane (B31296). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of 2-ethyl-2-methyl-1,3-dioxolane, distinct signals corresponding to the ethyl and methyl groups, as well as the dioxolane ring protons, are observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton.
The ¹³C NMR spectrum provides complementary information by showing the chemical shifts of each unique carbon atom. chemicalbook.com This is particularly useful for identifying the quaternary carbon of the ketal group and the carbons of the ethyl and methyl substituents, as well as those in the dioxolane ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-ethyl-2-methyl-1,3-dioxolane
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl (-CH₂CH₃) | ~0.9 (triplet) | ~8-10 |
| Ethyl (-CH₂CH₃) | ~1.5 (quartet) | ~25-30 |
| Ring-CH₃ | ~1.2 (doublet) | ~17-22 |
| C2-H (acetal) | ~4.8 (triplet) | ~103-108 |
| C4-H | ~4.0-4.2 (multiplet) | ~75-80 |
| C5-H₂ | ~3.5-4.0 (multiplet) | ~70-74 |
For more complex derivatives or for resolving overlapping signals in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) can establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques provide a complete and unambiguous assignment of the molecule's structure.
Solid-State NMR (ssNMR) could be employed to study the compound in its solid phase, providing insights into its crystalline structure and polymorphism, although this is less common for a liquid compound unless it is co-crystallized or encapsulated.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis of 1,3-Dioxolane, 2-ethenyl-2-methyl-
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 2-ethyl-2-methyl-1,3-dioxolane by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 116.16 g/mol . nist.govguidechem.comscbt.com
Upon electron ionization (EI), the molecule fragments in a characteristic manner. The mass spectrum of 2-ethyl-2-methyl-1,3-dioxolane shows a molecular ion peak (M⁺) at m/z 116. chemicalbook.com Key fragment ions are observed at m/z 101, resulting from the loss of a methyl group (•CH₃), and at m/z 87, corresponding to the loss of an ethyl group (•C₂H₅). chemicalbook.com The base peak, which is the most intense peak in the spectrum, is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, or at m/z 87. chemicalbook.com
Interactive Data Table: Key Mass Spectrometry Fragmentation Data for 2-ethyl-2-methyl-1,3-dioxolane
| m/z | Relative Intensity | Proposed Fragment |
| 116 | Variable | [M]⁺ |
| 101 | High | [M - CH₃]⁺ |
| 87 | High (often base peak) | [M - C₂H₅]⁺ |
| 43 | High (often base peak) | [CH₃CO]⁺ |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of 1,3-Dioxolane, 2-ethenyl-2-methyl-
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in 2-ethyl-2-methyl-1,3-dioxolane.
The IR spectrum is characterized by strong C-O-C stretching vibrations of the dioxolane ring, which typically appear in the 1200-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl groups are prominent in the 3000-2800 cm⁻¹ range.
Raman spectroscopy offers complementary information, particularly for the non-polar bonds. The symmetric C-H stretching and bending modes of the ethyl and methyl groups, as well as the skeletal vibrations of the dioxolane ring, produce a unique fingerprint in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for 2-ethyl-2-methyl-1,3-dioxolane
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-O-C (Ether) | Stretching | 1000 - 1200 |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of 2-ethyl-2-methyl-1,3-dioxolane and for separating it from reaction byproducts or other components in a mixture. vwr.com
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both separating and identifying volatile compounds like 2-ethyl-2-methyl-1,3-dioxolane. In this technique, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are identified based on their mass spectra. GC-MS is widely used to confirm the purity of the compound and to identify any impurities present. The NIST WebBook provides Kovats retention index data for this compound on non-polar columns. nist.gov
High-performance liquid chromatography (HPLC) can also be used for the analysis of 2-ethyl-2-methyl-1,3-dioxolane, particularly for non-volatile derivatives or when analyzing complex mixtures. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. While less common than GC for this specific volatile compound, HPLC is a versatile technique for the analysis of a wide range of related dioxolane derivatives.
X-ray Diffraction and Crystallography for Solid-State Structure Determination of 1,3-Dioxolane, 2-ethenyl-2-methyl- Derivatives
Detailed research findings from the crystallographic analysis of a representative compound, Spiro[1,3-dioxolane-2,3′-indolin]-2′-one, illustrate the utility of this technique. The study of this spirocyclic derivative, where the C2 atom of the dioxolane ring is shared with an indolinone ring system, provides a clear example of the structural features of a 2,2-disubstituted 1,3-dioxolane.
The crystal structure of Spiro[1,3-dioxolane-2,3′-indolin]-2′-one was determined by single-crystal X-ray diffraction. nih.goviucr.orgresearchgate.netscilit.com The analysis revealed a monoclinic crystal system with the space group P2₁/c. iucr.org The 1,3-dioxolane ring is reported to be slightly distorted from an ideal planar conformation. nih.govscilit.com This puckering is a common feature in five-membered rings and is adopted to minimize steric strain. The indol-2-one (B1256649) ring system, on the other hand, is essentially planar. nih.govscilit.com
A significant feature of the crystal packing is the presence of intermolecular N—H⋯O hydrogen bonds. nih.goviucr.orgresearchgate.netscilit.com These interactions play a crucial role in stabilizing the crystal lattice. The specific geometric parameters of the unit cell and data collection are summarized in the interactive data table below.
Crystallographic Data for Spiro[1,3-dioxolane-2,3′-indolin]-2′-one
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.484 (2) |
| b (Å) | 5.650 (1) |
| c (Å) | 20.942 (5) |
| β (°) | 97.889 (8) |
| Volume (ų) | 877.1 (4) |
| Z | 4 |
| Temperature (K) | 273 |
| Radiation | Mo Kα |
| Data sourced from Meng and Miao (2010). nih.goviucr.org |
Theoretical and Computational Chemistry of 1,3 Dioxolane, 2 Ethenyl 2 Methyl
Quantum Chemical Calculations for Electronic Structure and Reactivity of 1,3-Dioxolane (B20135), 2-ethenyl-2-methyl-
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-Dioxolane, 2-ethenyl-2-methyl-, these calculations would reveal details about its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the conformational landscape of cyclic molecules like dioxolanes. A conformational analysis of 1,3-Dioxolane, 2-ethenyl-2-methyl- would identify the most stable three-dimensional arrangements of the molecule. This involves calculating the potential energy surface as a function of the molecule's torsional angles. The expected stable conformations would likely involve variations in the puckering of the dioxolane ring and the orientation of the ethenyl and methyl substituents.
For analogous dioxolane structures, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to accurately predict geometric parameters. nih.gov A similar approach for 1,3-Dioxolane, 2-ethenyl-2-methyl- would yield data on bond lengths, bond angles, and dihedral angles for its various conformers.
Table 1: Hypothetical DFT-Calculated Conformational Energies of 1,3-Dioxolane, 2-ethenyl-2-methyl-
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Chair (Ethenyl-eq) | 0.00 | 75 |
| Chair (Ethenyl-ax) | 1.20 | 15 |
| Twist-Boat | 5.50 | 10 |
Note: This table is hypothetical and for illustrative purposes only. The data is not derived from actual experimental or computational results.
Ab Initio Calculations of Reaction Pathways
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, would be employed to investigate the reaction pathways of 1,3-Dioxolane, 2-ethenyl-2-methyl-. A key reaction of interest would be its polymerization, which can proceed via the ethenyl group or through ring-opening polymerization.
Computational studies on similar vinyl-substituted dioxolanes have shown that polymerization can be initiated by Lewis acids, leading to a combination of 1,2-addition and ring-opening mechanisms. researchgate.net Ab initio calculations would map the energy profiles of these reaction pathways, identifying transition states and intermediates. This would provide insights into the kinetics and thermodynamics of the polymerization process, helping to predict the most likely reaction products under different conditions.
Molecular Dynamics Simulations of Polymerization Processes Involving 1,3-Dioxolane, 2-ethenyl-2-methyl-
Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, making them ideal for investigating polymerization. uni.lu An MD simulation of 1,3-Dioxolane, 2-ethenyl-2-methyl- polymerization would model the interactions of numerous monomer units over time, providing a dynamic picture of chain growth and polymer structure formation.
These simulations can be performed at different scales, from all-atom models that provide detailed chemical information to coarse-grained models that allow for the study of larger systems and longer timescales. researchgate.net For 1,3-Dioxolane, 2-ethenyl-2-methyl-, MD simulations could predict properties of the resulting polymer, such as its density, glass transition temperature, and mechanical properties.
Structure-Reactivity Relationships Derived from Computational Models of 1,3-Dioxolane, 2-ethenyl-2-methyl-
By combining the results from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships. For 1,3-Dioxolane, 2-ethenyl-2-methyl-, these relationships would link its molecular features to its chemical behavior.
For instance, the electronic properties of the ethenyl group, as calculated by DFT, would influence its susceptibility to radical or cationic polymerization. The steric hindrance around the reactive sites, determined from conformational analysis, would also play a crucial role. Computational models could systematically vary the substituents on the dioxolane ring to predict how these changes would affect the polymerization behavior, guiding the design of new monomers with desired properties. Research on related perfluorinated 2-methylene-1,3-dioxolanes has demonstrated how substituent effects can influence polymerization kinetics. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods for 1,3-Dioxolane, 2-ethenyl-2-methyl-
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For 1,3-Dioxolane, 2-ethenyl-2-methyl-, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate NMR chemical shifts. nih.gov These predicted shifts for the hydrogen and carbon atoms of 1,3-Dioxolane, 2-ethenyl-2-methyl- would be instrumental in interpreting experimental NMR data.
Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the C=C stretch of the ethenyl group, as well as the C-O stretches of the dioxolane ring. Comparing the computed spectrum with an experimental one would help to confirm the molecular structure and identify its different functional groups.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 1,3-Dioxolane, 2-ethenyl-2-methyl-
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - Ethenyl | 5.0-6.0 | Not Available |
| ¹³C NMR (δ, ppm) - C=C | 110-140 | Not Available |
| IR (cm⁻¹) - C=C Stretch | ~1640 | Not Available |
| IR (cm⁻¹) - C-O Stretch | ~1100-1200 | Not Available |
Note: This table is hypothetical and for illustrative purposes only. The data is not derived from actual experimental or computational results.
Applications of 1,3 Dioxolane, 2 Ethenyl 2 Methyl in Advanced Materials Science and Polymer Engineering
Role of 1,3-Dioxolane (B20135), 2-ethenyl-2-methyl- as a Monomer in Specialty Polymer Synthesis
The dual reactivity of 1,3-Dioxolane, 2-ethenyl-2-methyl- makes it a valuable building block for specialty polymers. The vinyl group can undergo conventional free-radical or cationic polymerization, while the dioxolane ring is susceptible to cationic ring-opening polymerization. This allows for the creation of polymers with unique backbone structures and pendant functionalities.
Precursors for Polyacetals and Polyethers
The cationic polymerization of 2-vinyl-1,3-dioxolanes, including the 2-methyl-2-vinyl derivative, is a complex process that can yield a variety of structural units within the polymer chain. chemsynthesis.comresearchgate.net Depending on the reaction conditions and the catalyst used, polymerization can proceed through different pathways.
One major pathway is the ring-opening polymerization of the dioxolane moiety. This process, typically initiated by Lewis acids, leads to the formation of polyacetal or polyether backbones. chemsynthesis.comresearchgate.net The resulting polymers have heteroatoms integrated into their main chain, which can impart properties such as increased flexibility, hydrophilicity, and potential biodegradability compared to conventional all-carbon backbone polymers.
Simultaneously, 1,2-addition polymerization of the vinyl group can occur, leading to a polymer with pendant dioxolane rings. chemsynthesis.comresearchgate.net Often, a combination of these polymerization mechanisms occurs, resulting in a polymer with a complex microstructure containing both ring-opened and vinyl-polymerized units. This intricate structure allows for fine-tuning of the final polymer's physical and chemical properties. Evidence suggests that the polymerization can also be accompanied by rearrangement and ring-opening mechanisms, further diversifying the resulting polymer structure. chemsynthesis.comresearchgate.net
Components in Functional Polymer Systems
The presence of the vinyl group allows 1,3-Dioxolane, 2-ethenyl-2-methyl- to be readily copolymerized with a wide range of other vinyl monomers. This enables the incorporation of the dioxolane functionality into various polymer systems, creating functional polymers with specific properties.
For instance, the copolymerization of vinyl dioxolanes with maleimides has been explored to produce copolymers with unique thermal and mechanical properties. This process allows for the introduction of the dioxolane ring as a pendant group, which can later be hydrolyzed to create hydroxyl functionalities, making the polymer more hydrophilic or available for further chemical modification.
The ability to act as a comonomer is crucial for designing materials where a balance of properties is required. For example, incorporating 1,3-Dioxolane, 2-ethenyl-2-methyl- can introduce sites for crosslinking or post-polymerization modification, enhancing the performance and versatility of the final material.
Integration of 1,3-Dioxolane, 2-ethenyl-2-methyl- into Polymer Matrices for Enhanced Performance
The incorporation of 1,3-Dioxolane, 2-ethenyl-2-methyl- into existing polymer matrices, either as a comonomer or an additive, can significantly enhance the performance of the material. The pendant dioxolane groups can act as reactive sites for crosslinking, improving the mechanical strength, thermal stability, and chemical resistance of the polymer.
Furthermore, the polarity of the dioxolane ring can improve the adhesion of the polymer to various substrates. This is particularly beneficial in applications such as coatings and adhesives where strong interfacial bonding is critical for performance. The ability to modify the polymer matrix at a molecular level by introducing this functional monomer opens up possibilities for creating advanced composite materials with tailored properties.
Emerging Applications in Novel Materials (e.g., Coatings, Adhesives, Resins, Electrolytes)
The unique chemical nature of 1,3-Dioxolane, 2-ethenyl-2-methyl- and its polymers has led to their investigation in several emerging applications in novel materials.
In the realm of coatings and resins , the ability of this monomer to participate in both vinyl and ring-opening polymerization is highly advantageous. Film formers derived from methacrylate (B99206) esters of vinyl dioxolane compounds have been described, highlighting their potential in creating protective and functional coatings. chemsynthesis.comresearchgate.net The crosslinking capabilities afforded by the dioxolane ring can lead to the formation of durable and chemically resistant resin networks.
While specific formulations for adhesives with 1,3-Dioxolane, 2-ethenyl-2-methyl- are not widely documented in publicly available literature, its properties suggest potential benefits. The polarity of the dioxolane unit could enhance adhesion to polar surfaces, and its crosslinking ability could contribute to the cohesive strength of the adhesive.
In the field of electrolytes , particularly for lithium-ion batteries, related dioxolane compounds are known to be used as electrolyte additives or as monomers for gel polymer electrolytes. acs.org For instance, in-situ polymerization of 1,3-dioxolane can form a gel polymer electrolyte that offers a good balance of ionic conductivity and safety. While direct application of 1,3-Dioxolane, 2-ethenyl-2-methyl- in this area is still under exploration, its structural similarity and polymerizing nature make it a candidate for future research in developing solid and gel polymer electrolytes with enhanced performance characteristics.
Future Research Directions and Unexplored Avenues in 1,3 Dioxolane, 2 Ethenyl 2 Methyl Chemistry
Development of Highly Efficient and Selective Catalytic Systems for 1,3-Dioxolane (B20135), 2-ethenyl-2-methyl- Transformations
The transformation of 2-ethenyl-2-methyl-1,3-dioxolane, particularly its polymerization, is a key area for future research. The development of highly efficient and selective catalytic systems is paramount to controlling the polymerization process and, consequently, the final properties of the resulting polymer. Current research often relies on free radical polymerization, but this can sometimes lead to a lack of control over the polymer architecture. nih.gov
Future investigations could focus on:
Lewis Acid Catalysis: Exploring various Lewis acids to catalyze the cationic polymerization of 2-ethenyl-2-methyl-1,3-dioxolane could offer better control over the molecular weight and dispersity of the polymers.
Transition Metal Catalysis: The use of transition metal complexes, such as those based on nickel or palladium, could enable novel polymerization pathways and the synthesis of well-defined block copolymers. acs.org
Photocatalysis: Photocatalytic systems, which utilize light to initiate polymerization, could provide a greener and more controlled method for transforming the monomer. chemicalbook.com A study on the synthesis of related 1,3-dioxacyclanes has demonstrated the use of a mercury lamp for photoactivation. chemicalbook.com
A comparative look at potential catalytic approaches is presented below:
| Catalytic System | Potential Advantages | Research Focus |
| Lewis Acids | Enhanced control over polymer architecture. | Screening of various Lewis acids, optimization of reaction conditions. |
| Transition Metals | Access to novel polymer structures, block copolymers. | Design of new catalyst complexes, mechanistic studies. acs.org |
| Photocatalysis | Green and sustainable approach, temporal and spatial control. | Development of efficient photocatalysts, exploration of different light sources. chemicalbook.com |
Exploration of Bio-based and Sustainable Sources for 1,3-Dioxolane, 2-ethenyl-2-methyl- Precursors
A significant driver in modern chemistry is the transition towards sustainable and bio-based feedstocks. The precursors for 2-ethenyl-2-methyl-1,3-dioxolane, namely a ketone and ethylene (B1197577) glycol, are prime candidates for this shift. Ethylene glycol is a key component in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org
Future research should prioritize:
Bio-derived Ethylene Glycol: Investigating and optimizing processes to produce ethylene glycol from renewable resources like biomass or bio-ethanol.
Ketones from Biomass: Exploring pathways to synthesize the required ketone precursor from bio-based sources, such as through the fermentation of sugars or the catalytic conversion of lignocellulose. A recent study has shown the synthesis of a cyclic ketene (B1206846) acetal (B89532) derived from D-glucal, a derivative of D-glucose. nih.gov
Advanced Characterization Techniques for In-situ Reaction Monitoring of 1,3-Dioxolane, 2-ethenyl-2-methyl- Polymerization
A deeper understanding of the polymerization kinetics and mechanism of 2-ethenyl-2-methyl-1,3-dioxolane is crucial for optimizing the process and tailoring polymer properties. Advanced in-situ characterization techniques are essential for this purpose.
Promising techniques for future exploration include:
In-situ NMR and FT-IR Spectroscopy: These techniques can provide real-time information on monomer conversion, the formation of different polymer structures (ring-opened vs. vinyl addition), and the kinetics of the polymerization. rsc.orgnih.gov
In-situ Rheology: Monitoring the change in viscosity in real-time can provide valuable insights into the evolution of molecular weight and branching during polymerization.
Hyphenated Techniques: Combining techniques, such as SEC-NMR (Size Exclusion Chromatography-Nuclear Magnetic Resonance), can provide detailed information on the molecular weight distribution and the chemical structure of the polymer chains as they are formed.
Computational Design of Novel Ethenyl-Dioxolane-based Monomers
Computational chemistry offers a powerful tool for accelerating the discovery and design of new monomers with desired properties. By using theoretical calculations, researchers can predict the reactivity and polymerizability of novel ethenyl-dioxolane derivatives before embarking on their synthesis.
Future computational studies could focus on:
Structure-Property Relationships: Using quantum chemical calculations to understand how modifications to the dioxolane ring or the ethenyl group affect the monomer's reactivity, the stability of the resulting polymer, and its final properties.
Reaction Pathway Modeling: Simulating the polymerization process to elucidate the reaction mechanism and identify potential side reactions. This can help in designing more efficient and selective catalytic systems.
Virtual Screening: Creating and screening a virtual library of novel ethenyl-dioxolane-based monomers to identify promising candidates for specific applications.
Potential for Advanced Functional Material Development from 1,3-Dioxolane, 2-ethenyl-2-methyl-
The unique structure of poly(2-ethenyl-2-methyl-1,3-dioxolane) opens up a wide range of possibilities for the development of advanced functional materials. The presence of both acetal and ester groups (from ring-opening) in the polymer backbone can be exploited to create materials with tailored properties.
Future research in this area could explore:
Biodegradable Polyesters: The ester linkages introduced through rROP make the polymer susceptible to hydrolysis and biodegradation, making it an attractive candidate for developing environmentally friendly plastics. rsc.orgdigitellinc.com
Drug Delivery Systems: The biocompatibility and degradability of the polymer could be leveraged to create nanoparticles or hydrogels for controlled drug release applications.
Smart Materials: By incorporating responsive functional groups into the monomer or polymer, it may be possible to create "smart" materials that change their properties in response to external stimuli such as pH, temperature, or light.
Q & A
Q. What are the established laboratory-scale synthesis methods for 1,3-Dioxolane, 2-ethenyl-2-methyl-?
Methodological Answer:
- Ketalization of α-Hydroxyacids: React α-hydroxyacids (e.g., lactic acid derivatives) with carbonyl compounds (e.g., ketones or aldehydes) under acid catalysis. Optimize conditions (e.g., temperature, solvent) to minimize polycondensation byproducts .
- Grignard Reagent Reactions: Use 2-(2-bromoethyl)-1,3-dioxolane derivatives as intermediates. React with organometallic reagents (e.g., Grignard) to introduce substituents. Purify via column chromatography or distillation .
- Brominated Precursor Routes: Synthesize brominated analogs (e.g., 2-(2-bromoethyl)-1,3-dioxolane) for subsequent elimination or substitution reactions to form the ethenyl group. Monitor reaction progress using GC or TLC .
Q. Example Synthesis Comparison Table
Q. How can researchers characterize the structure and purity of 1,3-Dioxolane, 2-ethenyl-2-methyl-?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and ring integrity. Compare chemical shifts with computational predictions (e.g., DFT) .
- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and bond angles. Suitable for stable derivatives (e.g., alcohol or ketone analogs) .
- Gas Chromatography (GC): Assess purity (>95%) using non-polar columns (e.g., DB-5). Calibrate with standards and validate via mass spectrometry (MS) .
Q. Characterization Techniques Table
| Technique | Application | Key Reference |
|---|---|---|
| NMR | Substituent identification, ring conformation | |
| X-ray Diffraction | Absolute stereochemical confirmation | |
| GC-MS | Purity analysis, trace impurity detection |
Advanced Research Questions
Q. What reaction mechanisms govern the dioxolane ring’s participation in organic transformations?
Methodological Answer:
- Acid-Catalyzed Ring-Opening: Protonation of the dioxolane oxygen leads to cleavage, forming carbonyl intermediates. Study kinetics using pH-controlled experiments and isotopic labeling (e.g., D₂O) .
- Radical Reactions: Investigate photochemical or thermal stability under radical initiators (e.g., AIBN). Monitor via ESR spectroscopy or trapping experiments .
- Computational Modeling: Apply DFT calculations to map transition states for ring-opening or substitution pathways. Validate with experimental kinetic data .
Q. How does the stability of 1,3-Dioxolane, 2-ethenyl-2-methyl- vary under experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds. Optimize storage at ≤4°C under inert atmospheres .
- pH-Dependent Degradation: Expose to buffered solutions (pH 2–12) and monitor degradation via HPLC. Acidic conditions typically accelerate ring-opening via protonation .
- Light Sensitivity: Perform UV-Vis spectroscopy to assess photodegradation. Use amber glassware for light-sensitive reactions .
Q. What computational approaches predict this compound’s thermochemical and spectroscopic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies, formation enthalpies (ΔfH), and vibrational frequencies. Compare with experimental IR/Raman data .
- Molecular Dynamics (MD): Simulate solvation effects in polar/non-polar solvents to guide reaction solvent selection .
- Machine Learning (ML): Train models on existing dioxolane datasets to predict reactivity or toxicity profiles .
Q. How can contradictory literature data on this compound’s reactivity be resolved?
Methodological Answer:
- Comparative Replication Studies: Reproduce conflicting experiments under standardized conditions (e.g., solvent purity, catalyst loading). Use high-purity reagents and controlled atmospheres .
- Advanced Analytical Validation: Apply tandem MS or 2D NMR (e.g., HSQC, HMBC) to identify undetected intermediates or byproducts .
- Meta-Analysis: Statistically aggregate data from multiple studies to identify outliers or systematic errors. Use tools like Cochrane Review for chemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
